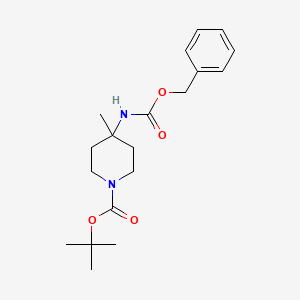
Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (also known as Methyl 2-acetamido-4-tetramethyl-1,3,2-dioxaborolan-2-yl benzoate, or M2ATDDB) is a novel synthetic compound that has recently been studied for its potential applications in a variety of scientific fields. This compound is a member of the dioxaborolane family, a class of compounds known for their unique properties that make them attractive for use in a variety of applications.
Applications De Recherche Scientifique
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. Its borate and sulfonamide groups allow for nucleophilic and amidation reactions, which are crucial for constructing complex molecules . It’s particularly useful in the synthesis of drugs, where boronic acid compounds protect diols and facilitate asymmetric synthesis of amino acids and Suzuki coupling reactions.
Enzyme Inhibition
In pharmacology, compounds with borate groups are often used as enzyme inhibitors. They can bind to the active sites of enzymes, preventing their normal function, which is a strategy employed in the development of new medications for various diseases .
Ligand for Drug Formulation
Boronic acid compounds, due to their unique reactivity, serve as specific ligand drugs. They can form complexes with other molecules, which can be leveraged in the design of targeted drug delivery systems .
Fluorescent Probes
These compounds are also used as fluorescent probes in biological research. They can identify and measure the presence of hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, providing valuable insights into biochemical processes .
Stimulus-Responsive Drug Carriers
The boronic ester bonds in this compound are utilized in the construction of stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to control the release of drugs .
Cancer Treatment
Boronic acid derivatives are being explored for their potential in treating cancer. They can act as anticancer agents themselves or be used to deliver other anticancer drugs to tumors .
Antimicrobial Applications
The compound’s ability to act as an enzyme inhibitor makes it a candidate for antimicrobial applications. It could potentially be used to treat infections by inhibiting the growth of bacteria or viruses .
Chemical Stability Analysis
Using computational methods like Density Functional Theory (DFT), researchers can analyze the molecular electrostatic potential and frontier molecular orbitals of this compound. This helps in understanding its physical and chemical properties, which is essential for its application in various fields .
Propriétés
IUPAC Name |
methyl 2-acetamido-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO5/c1-10(19)18-13-9-11(7-8-12(13)14(20)21-6)17-22-15(2,3)16(4,5)23-17/h7-9H,1-6H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCXANZEXWZEQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

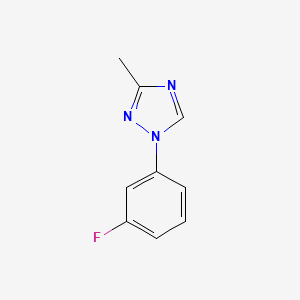
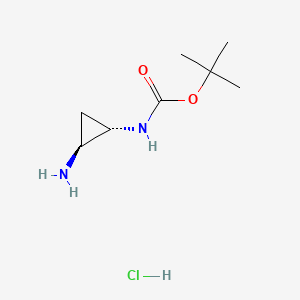
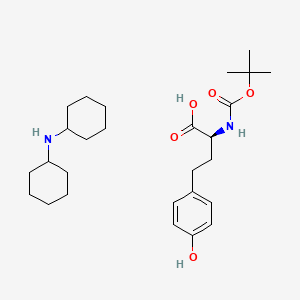


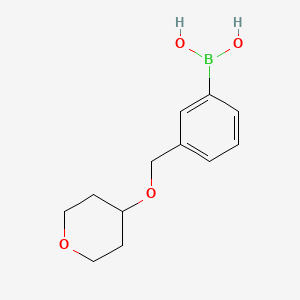
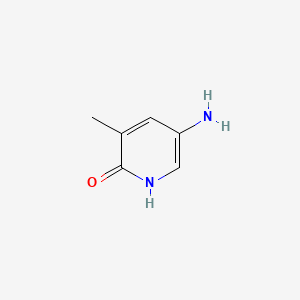
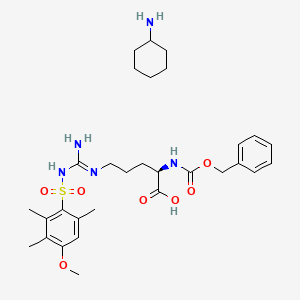
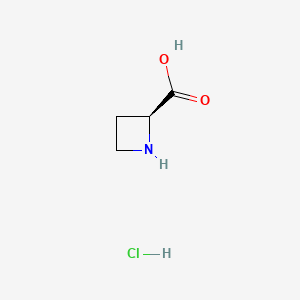
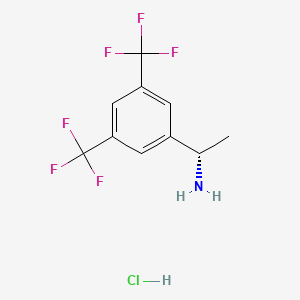
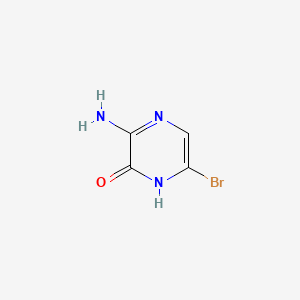
![Furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B581911.png)
